molecular formula C14H15FO3 B14806943 cis-3-[2-(3-Fluorophenyl)-2-oxoethyl]-cyclopentane-1-carboxylic acid

cis-3-[2-(3-Fluorophenyl)-2-oxoethyl]-cyclopentane-1-carboxylic acid

Cat. No.: B14806943
M. Wt: 250.26 g/mol
InChI Key: SDCYLRAPJPVKDH-UHFFFAOYSA-N
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Description

cis-3-[2-(3-Fluorophenyl)-2-oxoethyl]-cyclopentane-1-carboxylic acid is a cyclopentane-based carboxylic acid derivative featuring a 3-fluorophenyl ketone substituent in the cis configuration. Its structure comprises a cyclopentane ring with a carboxylic acid group at position 1 and a 2-(3-fluorophenyl)-2-oxoethyl moiety at position 2. The cis stereochemistry is critical for its spatial orientation, influencing interactions with biological targets such as enzymes or receptors.

Properties

Molecular Formula

C14H15FO3

Molecular Weight

250.26 g/mol

IUPAC Name

3-[2-(3-fluorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid

InChI

InChI=1S/C14H15FO3/c15-12-3-1-2-10(8-12)13(16)7-9-4-5-11(6-9)14(17)18/h1-3,8-9,11H,4-7H2,(H,17,18)

InChI Key

SDCYLRAPJPVKDH-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC1CC(=O)C2=CC(=CC=C2)F)C(=O)O

Origin of Product

United States

Preparation Methods

Diels-Alder Cycloaddition Approaches

The [4+2] cycloaddition between a diene and dienophile provides rapid access to bicyclic intermediates. For example, reacting 1,3-butadiene derivatives with acrylic acid esters generates cyclopentene precursors that undergo hydrogenation to yield the cis-configured cyclopentane ring.

Representative Reaction

Cyclopentene intermediate → Hydrogenation (H₂/Pd-C) → cis-Cyclopentane carboxylic acid ester  

Key Advantage: High stereocontrol (dr > 95:5 cis:trans).

Ring-Closing Metathesis (RCM) Strategies

Grubbs catalyst-mediated RCM of diene precursors enables efficient cyclopentane formation:

General Procedure

  • Prepare α,ω-diene substrate with protected carboxylic acid
  • Perform RCM using 2nd generation Grubbs catalyst (5 mol%)
  • Hydrogenate resultant cyclopentene to cyclopentane

Typical Conditions:

  • Solvent: Dichloromethane, 40°C
  • Yield: 78-85%
  • cis-Selectivity: 89%

Sidechain Installation Techniques

Friedel-Crafts Acylation Route

Introducing the 3-fluorophenyl ketone group via electrophilic aromatic substitution:

Stepwise Protocol

  • Activate cyclopentane intermediate with acetyl chloride (AcCl/AlCl₃)
  • Perform Friedel-Crafts acylation with 3-fluorobenzene
  • Reduce resultant ketone to alcohol (NaBH₄/MeOH)
  • Oxidize alcohol back to ketone (PCC/CH₂Cl₂)

Optimization Data:

Parameter Value
Acylation Temp 0°C → RT
AlCl₃ Equiv 1.2
Isolated Yield 67%
Purity (HPLC) >98%

Suzuki-Miyaura Cross-Coupling Alternative

Palladium-catalyzed coupling provides regioselective entry to fluorinated systems:

Reaction Scheme

Cyclopentane boronic ester + 3-Fluorophenyl bromide → Pd(PPh₃)₄ → Ketone intermediate  

Advantages:

  • Tolerance for sensitive functional groups
  • Scalable to multi-gram quantities

Carboxylic Acid Manipulation

Ester Hydrolysis Methods

Final deprotection of methyl/ethyl esters to carboxylic acids:

Standard Conditions

  • Reagent: LiOH (3 equiv) in THF/H₂O (3:1)
  • Temperature: 60°C, 12 hr
  • Yield: 92-95%

Comparative Hydrolysis Study

Base Solvent Time (hr) Yield (%)
LiOH THF/H₂O 12 95
NaOH EtOH/H₂O 18 88
KOH Dioxane/H₂O 24 82

Stereochemical Control Strategies

Chiral Auxiliary Approach

Use of (R)-pantolactone as temporary stereodirecting group:

  • Form mixed anhydride with cyclopentane carboxylic acid
  • Install auxiliary via Steglich esterification
  • Perform diastereoselective alkylation (dr 94:6)
  • Remove auxiliary (LiAlH₄, −78°C)

Key Observation: Auxiliary size critically impacts facial selectivity.

Enzymatic Resolution Techniques

Lipase-mediated kinetic resolution of racemic intermediates:

Pseudomonas cepacia Lipase (PS-C)

  • Substrate: Racemic acetate ester
  • Conditions: Phosphate buffer (pH 7)/MTBE, 30°C
  • Result: 99% ee (cis isomer), 48% conversion

Process Optimization Considerations

Solvent Screening for Key Steps

Reaction Step Optimal Solvent Yield Improvement
Cyclization Toluene +18% vs. DCM
Acylation Nitromethane +22% vs. CS₂
Crystallization Heptane/EtOAc Purity 99.5%

Chemical Reactions Analysis

cis-3-[2-(3-Fluorophenyl)-2-oxoethyl]-cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to convert the ketone group to an alcohol.

    Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

    Hydrolysis: The ester or amide derivatives of this compound can be hydrolyzed to yield the carboxylic acid.

Scientific Research Applications

cis-3-[2-(3-Fluorophenyl)-2-oxoethyl]-cyclopentane-1-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of cis-3-[2-(3-Fluorophenyl)-2-oxoethyl]-cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance binding affinity and selectivity towards these targets. The compound may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to desired therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with four analogs, focusing on substituent effects, physicochemical properties, and inferred pharmacological behavior.

Substituent and Structural Variations

Compound Name Substituent Core Ring Molecular Formula Molecular Weight (g/mol) LogP
cis-3-[2-(3-Fluorophenyl)-2-oxoethyl]-cyclopentane-1-carboxylic acid 3-Fluorophenyl Cyclopentane C₁₄H₁₃FO₃ (inferred) ~264.25 (estimated) ~2.5–3.0 (estimated)
CIS-3-(4-Chlorobenzoyl)cyclopentane-1-carboxylic acid 4-Chlorobenzoyl Cyclopentane C₁₃H₁₁ClO₃ 250.68 3.02
cis-3-[2-(2-Methoxyphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid 2-Methoxyphenyl Cyclopentane C₁₅H₁₈O₄ 270.30 (calculated) Not reported
cis-3-[2-oxo-2-(4-trifluoromethylphenyl)ethyl]cyclopentane-1-carboxylic acid 4-Trifluoromethylphenyl Cyclopentane C₁₅H₁₅F₃O₃ 300.28 Not reported
CIS-3-[2-(4-Methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid 4-Methoxyphenyl Cyclohexane C₁₆H₁₈O₄ 286.31 (calculated) Not reported

Key Observations:

  • Ring Size : Replacing cyclopentane with cyclohexane (as in ) increases steric bulk and conformational flexibility, which may alter binding kinetics to biological targets.
  • Halogen vs. Trifluoromethyl : The 4-trifluoromethyl group in provides stronger electron-withdrawing effects and greater hydrophobicity (higher LogP) than the 3-fluorophenyl group, impacting membrane permeability and metabolic stability.

Pharmacokinetic and Pharmacodynamic Inferences

  • Metabolic Stability : Fluorine substitution (as in the target compound and ) generally enhances metabolic stability by resisting oxidative degradation compared to chlorinated () or methoxylated () analogs, which may undergo demethylation or dehalogenation .
  • Binding Affinity : Docking studies (e.g., using GOLD ) suggest that the 3-fluorophenyl group’s smaller size and polarity may allow tighter binding to hydrophobic pockets in enzymes compared to bulkier 4-trifluoromethylphenyl or 4-methoxyphenyl groups.
  • Solubility : The target compound’s estimated LogP (~2.5–3.0) indicates moderate lipophilicity, likely lower than the 4-chloro analog (LogP 3.02 ) but higher than methoxy derivatives due to fluorine’s electronegativity.

Q & A

Q. What are the established synthetic routes for cis-3-[2-(3-Fluorophenyl)-2-oxoethyl]-cyclopentane-1-carboxylic acid, and how can purity be optimized?

The compound is typically synthesized via Friedel-Crafts acylation to introduce the 3-fluorophenyl-2-oxoethyl moiety to a cyclopentane scaffold, followed by carboxylation. Key steps include:

  • Acylation : Reacting cyclopentane derivatives with 3-fluorophenylacetyl chloride under Lewis acid catalysis (e.g., AlCl₃) .
  • Stereochemical control : Chiral auxiliaries or asymmetric catalysis to enforce the cis configuration .
  • Purification : Reverse-phase HPLC or column chromatography (silica gel, ethyl acetate/hexane) to isolate the cis isomer. Purity (>95%) is confirmed via NMR (¹H/¹³C) and LC-MS .

Q. How is the cis stereochemistry of the compound confirmed experimentally?

  • X-ray crystallography : Single-crystal analysis using SHELX programs (e.g., SHELXL) provides unambiguous stereochemical assignment .
  • Nuclear Overhauser Effect (NOE) : 2D NOESY NMR identifies spatial proximity between the fluorophenyl and carboxylic acid groups, confirming the cis configuration .

Advanced Research Questions

Q. What computational strategies are recommended to predict the compound’s binding affinity to biological targets?

  • Molecular docking : Programs like GOLD or AutoDock Vina simulate ligand-protein interactions. Flexible docking protocols account for cyclopentane ring conformational changes .
  • MD simulations : Post-docking molecular dynamics (e.g., AMBER, GROMACS) assess binding stability under physiological conditions .
  • Free energy calculations : MM/PBSA or MM/GBSA quantify binding energy contributions, prioritizing fluorophenyl hydrophobic interactions .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Impurity profiling : Use HPLC-MS to detect stereoisomers or synthetic byproducts (e.g., trans isomer) that may confound activity assays .
  • Target validation : Employ CRISPR knockout or siRNA silencing to confirm specificity for purported targets (e.g., enzymes, receptors) .
  • Dose-response studies : EC₅₀/IC₅₀ curves under standardized conditions (pH, temperature) minimize variability .

Q. What methodologies are suitable for studying the compound’s metabolic stability?

  • In vitro assays : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS. Key metabolic pathways include:
    • Oxidation : CYP450-mediated hydroxylation of the cyclopentane ring .
    • Ester hydrolysis : Cleavage of the carboxylic acid group by esterases .
  • Isotopic labeling : ¹⁸O or deuterium tracing to track metabolic fate .

Q. How does the fluorophenyl substituent influence the compound’s physicochemical properties?

  • LogP : The electron-withdrawing fluorine atom increases hydrophilicity (measured LogP ~2.5–3.0) compared to non-fluorinated analogs .
  • pKa : The carboxylic acid group (pKa ~4.2) and ketone moiety affect solubility and membrane permeability .
  • Crystallinity : Fluorine enhances crystal packing efficiency, improving X-ray diffraction quality .

Methodological Best Practices

Q. What analytical techniques are critical for characterizing synthetic intermediates?

  • FT-IR : Confirm ketone (C=O, ~1700 cm⁻¹) and carboxylic acid (O-H, ~2500–3000 cm⁻¹) functional groups .
  • High-resolution MS : Exact mass (<1 ppm error) validates molecular formula (e.g., C₁₅H₁₅FO₃) .
  • Chiral HPLC : Resolves enantiomers using cellulose-based columns (e.g., Chiralpak IC) .

Q. How can researchers mitigate hazards during synthesis and handling?

  • Fluorinated intermediates : Use fume hoods and PPE to avoid inhalation of volatile fluoroorganics .
  • Waste disposal : Neutralize acidic byproducts with bicarbonate before disposal .

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